molecular formula C24H30N2O6S B3298014 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 896360-17-1

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B3298014
CAS No.: 896360-17-1
M. Wt: 474.6 g/mol
InChI Key: IRAVRXGBHULAOX-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a spirocyclic structure. This compound contains multiple functional groups, including a methoxybenzenesulfonyl group, an oxa-diazaspirodecane ring, and a methoxyphenylpropanone moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenylpropanone Moiety: This can be achieved through a coupling reaction, such as a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

Medicinal chemists may explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, modulating their activity through binding interactions. The oxa-diazaspirodecane ring and methoxybenzenesulfonyl group may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-hydroxyphenyl)propan-1-one
  • 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-chlorophenyl)propan-1-one

Uniqueness

The unique combination of functional groups and the spirocyclic structure of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one sets it apart from similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-30-20-6-3-19(4-7-20)5-12-23(27)25-15-13-24(14-16-25)26(17-18-32-24)33(28,29)22-10-8-21(31-2)9-11-22/h3-4,6-11H,5,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAVRXGBHULAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one

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